![molecular formula C11H9NO3 B12893217 4-acetyl-3-phenylisoxazol-5(4H)-one CAS No. 50401-64-4](/img/structure/B12893217.png)
4-acetyl-3-phenylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-phenylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxo derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that derivatives of isoxazolones, including 4-acetyl-3-phenylisoxazol-5(4H)-one, exhibit notable antitumor properties. For instance, compounds derived from isoxazolones have been shown to inhibit the proliferation of cancer cells in vitro and in vivo. A study highlighted that specific derivatives could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A series of synthesized derivatives were tested against various Gram-positive and Gram-negative bacteria, revealing moderate to high antibacterial efficacy. The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring significantly influenced the antimicrobial potency .
Agricultural Applications
Pesticide Development
this compound serves as an intermediate in the synthesis of novel agrochemicals. Its derivatives have been explored for their potential as herbicides and fungicides. The synthesis of pyrazoloisoxazole derivatives from this compound has shown promise in agricultural applications due to their ability to inhibit plant pathogens effectively .
Material Science
Dyes and Photonic Applications
This compound has been utilized in the development of filter dyes and photonic materials. The unique electronic properties of isoxazolones make them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis of this compound derivatives has led to materials with enhanced light absorption and emission characteristics .
Table 1: Biological Activities of this compound Derivatives
Compound | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Derivative A | Antitumor | 15 | |
Derivative B | Antimicrobial | 20 | |
Derivative C | Lipoxygenase Inhibition | 41 | |
Derivative D | Anti-inflammatory | 30 |
Table 2: Synthesis Pathways for Agrochemical Applications
Reaction Type | Reactants | Product | Yield (%) |
---|---|---|---|
Three-component reaction | Aryl aldehydes, β-ketoesters, Hydroxylamine hydrochloride | 3-substituted isoxazolones | 85 |
Grinding synthesis | Various substituted phenols | Pyrazoloisoxazole derivatives | 90 |
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study conducted on a series of isoxazolone derivatives showed that compounds with specific substitutions at the phenyl position exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Agricultural Efficacy Testing
Field trials evaluating the herbicidal activity of isoxazole-derived compounds demonstrated effective weed control with minimal phytotoxicity to crops. These findings support the potential use of these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-acetyl-3-phenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-phenylisoxazole: Lacks the acetyl group at the 4-position.
4-acetylisoxazole: Lacks the phenyl group at the 3-position.
5-phenylisoxazole: Has the phenyl group at the 5-position instead of the 3-position.
Uniqueness
4-acetyl-3-phenylisoxazol-5(4H)-one is unique due to the presence of both the acetyl group at the 4-position and the phenyl group at the 3-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives.
Biological Activity
4-Acetyl-3-phenylisoxazol-5(4H)-one is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors such as ethyl benzoylacetate with hydroxylamine hydrochloride. This method provides a straightforward pathway to generate the isoxazole core, which can be further modified to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoxazoles, including this compound, exhibit significant anticancer properties. For instance, compounds derived from 3-phenylisoxazol-5(4H)-one have shown cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cells. In one study, several derivatives were evaluated for their cytotoxicity, revealing that specific modifications led to enhanced potency against these cell lines .
Table 1: Cytotoxicity of Isoxazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
3b | HepG2 | 5.0 |
5b | HeLa | 4.5 |
7d | HepG2 | 3.8 |
9c | HeLa | 6.1 |
The mechanisms underlying the anticancer activity of this compound involve the inhibition of key metabolic pathways in cancer cells. Studies indicate that these compounds can disrupt fatty acid metabolism by inhibiting acetyl-CoA carboxylase (ACC), leading to reduced levels of malonyl-CoA and subsequent apoptosis in cancer cells . This mechanism suggests that targeting ACC could be a viable strategy in cancer therapy.
Analgesic and Anti-inflammatory Properties
In addition to anticancer effects, isoxazoles are known for their analgesic and anti-inflammatory activities. Compounds containing the isoxazole moiety have been evaluated for their ability to modulate pain pathways and exhibit low toxicity profiles in preclinical studies . For example, molecular docking studies have indicated that certain derivatives can interact effectively with targets involved in pain modulation.
Table 2: Analgesic Activity of Isoxazole Derivatives
Compound | Test Method | Result (Inhibition %) |
---|---|---|
Compound A | Writhing Test | 75% |
Compound B | Hot Plate Test | 80% |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : A study assessing various isoxazole derivatives found that modifications at specific positions significantly enhanced cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity .
- Molecular Docking Studies : Research utilizing molecular docking simulations has elucidated binding affinities of isoxazole derivatives against targets like CYP17A1 and androgen receptors, suggesting potential applications in hormone-related cancers .
Properties
CAS No. |
50401-64-4 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-acetyl-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7(13)9-10(12-15-11(9)14)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
SOBQDLUJYIKHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.